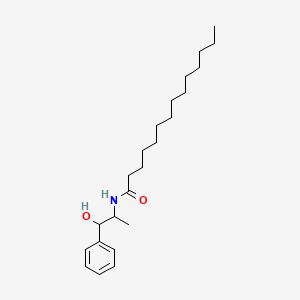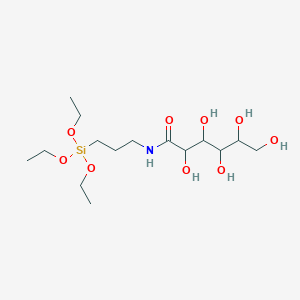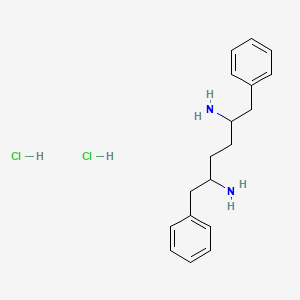
Epoxy costus lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epoxy costus lactone is a sesquiterpene lactone derived from the plant Saussurea costus, commonly known as costus. This compound is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It is a significant bioactive constituent in traditional medicine and has garnered attention for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of epoxy costus lactone typically involves the epoxidation of costus lactone. Costus lactone can be isolated from the roots of Saussurea costus. The epoxidation process generally employs peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the epoxy group into the lactone structure.
Industrial Production Methods
Industrial production of this compound involves the large-scale extraction of costus lactone from Saussurea costus roots, followed by chemical epoxidation. The process requires optimization of extraction techniques to maximize yield and purity, as well as efficient epoxidation methods to ensure high conversion rates.
化学反応の分析
Types of Reactions
Epoxy costus lactone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the epoxy group into diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of diols.
Substitution: Formation of various substituted lactones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its role in modulating biological pathways and its potential as a biochemical tool.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various cancers and inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and as a bioactive ingredient in cosmetic formulations.
作用機序
The mechanism of action of epoxy costus lactone involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound targets proteins involved in inflammation and cancer cell proliferation, such as NF-κB and STAT3.
Pathways Involved: It modulates signaling pathways that regulate cell growth, apoptosis, and immune responses. The compound’s ability to induce apoptosis in cancer cells is particularly noteworthy.
類似化合物との比較
Epoxy costus lactone can be compared with other sesquiterpene lactones such as:
Costunolide: Another bioactive compound from Saussurea costus with similar anticancer and anti-inflammatory properties.
Dehydrocostus lactone: Known for its potent anticancer activity.
Parthenolide: A sesquiterpene lactone with strong anti-inflammatory and anticancer effects.
Uniqueness
This compound is unique due to its epoxy group, which imparts distinct chemical reactivity and biological activity compared to other sesquiterpene lactones. This structural feature allows for diverse chemical modifications and enhances its potential as a therapeutic agent.
特性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
12-hydroxy-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-8-one |
InChI |
InChI=1S/C15H20O4/c1-8-9-4-5-14(3)15(19-14)7-6-13(2,17)11(15)10(9)18-12(8)16/h9-11,17H,1,4-7H2,2-3H3 |
InChIキー |
IFWNFKWDSMXFLK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphos pholanyl-1-oxide]benzene](/img/structure/B15285792.png)


![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionicacid oxalic acid salt](/img/structure/B15285797.png)

![5-chloro-N-[4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B15285817.png)

![3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6h-dibenzo[b,d]pyran](/img/structure/B15285830.png)
![Ethyl 5-(4-[1,1\'-biphenyl]yl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoate](/img/structure/B15285841.png)

![4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid](/img/structure/B15285862.png)


